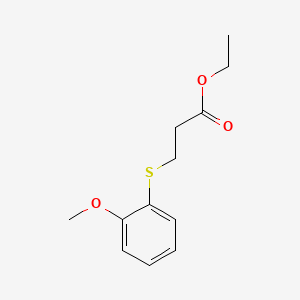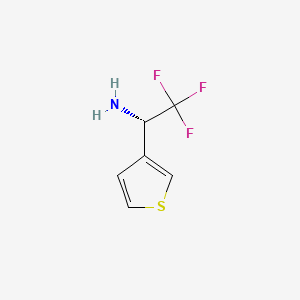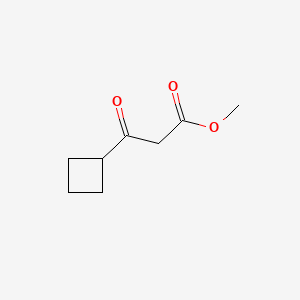![molecular formula C17H15F6N3O2 B597023 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione CAS No. 1356935-80-2](/img/structure/B597023.png)
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione, also known as 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione, is a useful research compound. Its molecular formula is C17H15F6N3O2 and its molecular weight is 407.316. The purity is usually 95%.
BenchChem offers high-quality 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
Studies on related compounds, such as squaric acid derivatives and cyclobutene diones, reveal their ability to form supramolecular assemblies through hydrogen bonding, π–π stacking, and anion–π interactions. These interactions facilitate the formation of complex crystal structures, which have implications for the development of new materials with specific properties. For instance, the synthesis and solid-state structures of squaric acid derivatives highlight the critical role of these non-covalent interactions in determining molecular arrangement and stability in the solid state (Prohens et al., 2017).
Synthetic Applications
The reactivity of cyclobutene dione analogs, including those with trifluoromethyl groups, underlines their utility in synthesizing novel organic compounds. Research on the cyclization of heterocyclic analogs of bis(indol-1-yl)maleimide demonstrates the impact of substituent modification on intramolecular cyclization, offering pathways to new cyclic compounds (Bykov & Preobrazhenskaya, 2008). Additionally, the synthesis of multifunctional cyclobutenes with trifluoromethyl groups showcases the production of compounds with potential applications in medicinal chemistry and materials science (Mosslemin et al., 2004).
Materials Science Applications
The development of novel materials, especially for electronic and photonic applications, benefits from the unique properties of cyclobutene dione derivatives. For example, conjugated polyelectrolytes based on pyrrolo[3,4-c]pyrrole-1,4-dione backbones demonstrate high electron mobility and conductivity, making them suitable for use as electron transport layers in polymer solar cells (Hu et al., 2015). Similarly, iridium complexes with ancillary ligands derived from cyclobutene dione analogs exhibit promising photophysical properties for organic light-emitting devices, showcasing the potential of these compounds in the development of efficient and stable emissive materials (Liu et al., 2018).
Wirkmechanismus
Mode of Action
The presence of the trifluoromethyl groups could enhance the compound’s binding affinity to its targets .
Pharmacokinetics
The compound’s bioavailability, half-life, and clearance rate remain to be determined .
Result of Action
Given the lack of specific information, it is difficult to predict the potential therapeutic or adverse effects of this compound .
Eigenschaften
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F6N3O2/c18-16(19,20)8-4-9(17(21,22)23)6-11(5-8)26-13-12(14(27)15(13)28)25-7-10-2-1-3-24-10/h4-6,10,24-26H,1-3,7H2/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWHNGHXJQANLX-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CNC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F6N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



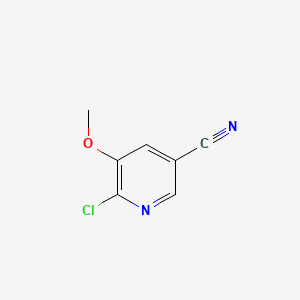

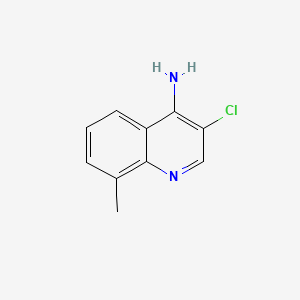


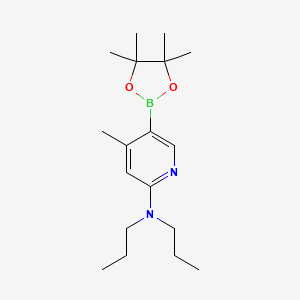
![Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B596956.png)
